Methyl 4-chloro-2-methylquinoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

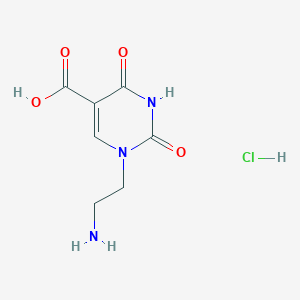

“Methyl 4-chloro-2-methylquinoline-8-carboxylate” is a chemical compound with the CAS Number: 1234818-35-9 . Its IUPAC name is methyl 4-chloro-2-methyl-8-quinolinecarboxylate . The molecular weight of this compound is 235.67 . It is a solid substance and is stored at a temperature between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-2-methylquinoline-8-carboxylate” is 1S/C12H10ClNO2/c1-7-6-10 (13)8-4-3-5-9 (11 (8)14-7)12 (15)16-2/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-methylquinoline-8-carboxylate” is a solid substance . It has a molecular weight of 235.67 . The compound is stored at a temperature between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Methyl 4-chloro-2-methylquinoline-8-carboxylate derivatives have been studied for their corrosion inhibition properties. Research on compounds like (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate shows promising results in protecting mild steel in hydrochloric acid environments. These compounds form protective layers on metal surfaces and inhibit both anodic and cathodic reactions, effectively preventing surface damage and decreasing roughness (Rbaa et al., 2019).

Synthesis and Spectroscopic Characterization

The synthesis of novel ligands involving methyl 4-chloro-2-methylquinoline-8-carboxylate derivatives, such as 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), has been reported. These compounds, synthesized for pharmacological importance, were characterized using various spectroscopic techniques and tested for antimicrobial activities against bacteria and fungi (Patel & Patel, 2017).

Antimicrobial Potentials

Studies on 4-methylquinoline analogues, including methyl 4-chloro-2-methylquinoline-8-carboxylate, have shown significant antimicrobial activities. For instance, research on Citrullus colocynthis fruits indicates that these compounds could be useful in developing natural preservatives against foodborne bacteria (Kim et al., 2014).

Cytotoxicity Studies

Certain derivatives of methyl 4-chloro-2-methylquinoline-8-carboxylate, such as alkyl [(6,8-diarylthieno[3,2-c]quinoline)]-2-carboxylates, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These studies provide insights into the potential use of these compounds in cancer research and treatment (Mphahlele et al., 2014).

Photolysis in Aqueous Systems

The photodegradation of quinolinecarboxylic herbicides, which are structurally similar to methyl 4-chloro-2-methylquinoline-8-carboxylate, has been explored. Studies like these shed light on the environmental fate of such compounds and their potential impact on ecosystems (Pinna & Pusino, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-chloro-2-methylquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-6-10(13)8-4-3-5-9(11(8)14-7)12(15)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKOOISRLHZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-2-methylquinoline-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)